neurotoxin I, Stichodactyla helianthus

Sodium channel pharmacology Receptor site mapping Toxin binding competition

Neurotoxin I (ShI, also designated Delta-stichotoxin-She1a or Sh-I), CAS 117860-13-6, is a 48-amino-acid polypeptide neurotoxin (5,143 Da, pI 8.3) isolated from the Caribbean sea anemone Stichodactyla helianthus. ShI belongs to the structural type 2 family of sea anemone sodium-channel toxins and acts by binding to voltage-gated sodium channels (Nav) to selectively delay channel inactivation, thereby prolonging action potential duration.

Molecular Formula C11H21NO3
Molecular Weight 0
CAS No. 117860-13-6
Cat. No. B1166446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameneurotoxin I, Stichodactyla helianthus
CAS117860-13-6
Synonymsneurotoxin I, Stichodactyla helianthus
Molecular FormulaC11H21NO3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neurotoxin I (ShI) from Stichodactyla helianthus – CAS 117860-13-6: Procurement-Relevant Biochemical and Pharmacological Profile


Neurotoxin I (ShI, also designated Delta-stichotoxin-She1a or Sh-I), CAS 117860-13-6, is a 48-amino-acid polypeptide neurotoxin (5,143 Da, pI 8.3) isolated from the Caribbean sea anemone Stichodactyla helianthus [1]. ShI belongs to the structural type 2 family of sea anemone sodium-channel toxins and acts by binding to voltage-gated sodium channels (Nav) to selectively delay channel inactivation, thereby prolonging action potential duration [2]. It is selectively lethal to crustaceans (crab LD50 = 0.3 μg/kg by intrahemocoelic injection) but essentially non-toxic to mammals [2]. The high-resolution solution NMR structure has been determined (PDB: 1SHI), and the toxin has been successfully produced by total chemical synthesis with full retention of biological activity [1][3].

Why ShI (CAS 117860-13-6) Cannot Be Replaced by Generic Sea Anemone Sodium-Channel Toxins: A Quantitative Justification for Targeted Procurement


Sea anemone sodium-channel toxins are structurally classified into types 1–4, with type 1 toxins (e.g., ATX-II from Anemonia sulcata, Anthopleurin A) representing the historically most utilized research tools. ShI, however, is a type 2 toxin that exhibits only 33% amino acid sequence identity with the type 1 archetype ATX-II [1]. Critically, ShI binds to a pharmacologically distinct receptor site on the sodium channel that is not recognized by type 1 toxins; ATX-II does not compete with ShI for binding, demonstrating receptor-site orthogonality [2]. Furthermore, ShI displays pronounced phyletic selectivity—being >1,000-fold more potent on crustacean versus mammalian sodium channels—whereas ATX-II and Anthopleurin A potently modulate mammalian Nav isoforms [3]. These fundamental differences in receptor site, sequence, and species selectivity mean that type 1 toxins cannot serve as functional surrogates for ShI in experiments requiring type-2-specific pharmacology.

Quantitative Differential Evidence for Neurotoxin I (ShI), Stichodactyla helianthus (CAS 117860-13-6) Versus Closest Analogs


Receptor-Site Orthogonality: ShI Binds a Pharmacologically Distinct Site Not Recognized by Type 1 Toxin ATX-II

ShI defines a distinct sodium-channel receptor site that is pharmacologically orthogonal to the classical site 3 bound by type 1 sea anemone toxins. In direct competition binding assays using [¹²⁵I]-ShN I on neuronal membrane vesicle preparations, the binding of ShI was completely unaffected by the presence of Anemonia sulcata toxin II (ATX-II), indicating that the two toxins occupy non-overlapping binding sites [1]. Conversely, ShI was unable to displace [¹²⁵I]-labeled α-scorpion toxin AaH II from rat brain synaptosomes, while unlabeled AaH II and As II fully displaced the scorpion toxin, confirming that ShI does not interact with the classical neurotoxin receptor site 3 [1]. This receptor-site orthogonality is a defining feature of type 2 sea anemone toxins and represents the first characterization of a new Na channel receptor site specific for this toxin class [1].

Sodium channel pharmacology Receptor site mapping Toxin binding competition

Sequence Divergence: Only 33% Identity with ATX-II Versus 69% with RpII Defines ShI as a Type 2 Toxin

The complete amino acid sequence of ShI (AACKCDDEGPDIRTAPLTGTVDLGSCNAGWEKCASYYTIIADCCRKKK) shares only 33% identity with Anemonia sulcata toxin II (ATX-II, a type 1 toxin from family Actiniidae), with the six conserved half-cystines accounting for nearly half of the identical residues [1]. In contrast, ShI exhibits 69% sequence identity with toxin II from Heteractis paumotensis (RpII), which belongs to the same family Stichodactylidae [1]. Key structural hallmarks of the Stichodactylid (type 2) toxins include the absence of an initial N-terminal residue present in actiniid toxins, a consecutive triple-acidic motif at positions 6–8 (Asp-Asp-Glu), a unique tryptophan at position 30, and a C-terminal tetra-basic cluster (Lys-Lys-Lys) at positions 45–48 [1]. These sequence features distinguish ShI from all type 1 toxins used as common laboratory reagents.

Peptide sequence analysis Toxin classification Structure-function relationships

Phyletic Selectivity: ShI Exhibits >1,000-Fold Crustacean-over-Mammalian Sodium Channel Preference Contrasting with ATX-II's Mammalian Activity

ShI demonstrates extreme selectivity for arthropod sodium channels over mammalian isoforms. In electrophysiological assays on crayfish (Procambarus clarkii) giant axons, ShI potently prolonged action potentials by slowing Na channel inactivation, with the inactivation time constant increasing from <1 ms (control) to a dominant slow component of 10–20 ms after toxin treatment [1]. ShI and the related toxin CgII were 50- to 100-fold more potent on crayfish axons than on cockroach (Periplaneta americana) axons, and both were essentially non-toxic to mice even at high doses [1]. In direct binding measurements, the Kd of ShI for crustacean neuronal membranes was reported to be >1,000-fold lower (i.e., higher affinity) than for mammalian membrane preparations [2]. By stark contrast, ATX-II binds mammalian neuronal (type IIa) sodium channels with a Kd of 76 ± 6 nM and is a well-established modulator of mammalian Nav1.1, Nav1.2, and Nav1.6 [3], causing cardiac arrhythmias and convulsions when injected into mice [4].

Phyletic selectivity Sodium channel subtype selectivity Crustacean neuropharmacology

Immunological Orthogonality: Anti-ShI Antibodies Exhibit No Cross-Reactivity with Type 1 Toxins ATX-II, CgIII, or BtII

Polyclonal rabbit IgG raised against purified ShI bound the homologous toxin with a half-maximal binding constant (K0.5) of 4.7 nM yet completely failed to cross-react with the type 1 sea anemone toxins ATX-II (Anemonia sulcata toxin II), CgIII (Condylactis gigantea toxin III), or BtII (Bolocera tuedae toxin II) [1]. This immunological orthogonality mirrors the sequence and receptor-site divergence between type 1 and type 2 toxins and provides a practical immunochemical tool for distinguishing ShI from type 1 toxins in mixed samples. The lack of cross-reactivity extends across taxonomic families: ATX-II and CgIII belong to Actiniidae, while BtII belongs to Boloceridae [1].

Immunochemical detection Toxin discrimination ELISA assay development

Synthetic Fidelity: Chemically Synthesized ShI Is Indistinguishable from Natural ShI in Toxicity and Receptor Binding

Total chemical synthesis of ShI by automated solid-phase peptide synthesis followed by glutathione oxidoreduction refolding yields a product that is structurally and functionally indistinguishable from the natural toxin. CD and ¹H NMR spectra of HPLC-purified synthetic ShI were superimposable on those of natural ShI, and subtilisin proteolytic digests generated identical peptide fragments [1]. The crab LD50 of synthetic ShI (3.1 μg/kg) was identical to that of the natural toxin, and the equilibrium dissociation constant (Kd) for binding to crab axolemma vesicles was 28 nM for the synthetic product versus 25 nM for natural ShI [1]. This near-identity in binding affinity (<1.2-fold difference) confirms that synthetic ShI faithfully recapitulates the pharmacological properties of the native toxin, making it a reliable alternative for procurement when natural sourcing is impractical.

Peptide synthesis Quality control Bioactivity validation

Thermal Stability Divergence: ShI Is Significantly Less Thermostable Than Type 1 Toxins Anthopleurin A and ATX-I/II

Comparative NMR analysis of ShI solution properties reveals that ShI is markedly less thermally stable than the type 1 sea anemone toxins anthopleurin A (ApA) and Anemonia sulcata toxins I and II (ATX-I, ATX-II) [1]. ShI undergoes major unfolding at elevated temperatures, whereas the type 1 toxins retain their native fold under comparable thermal conditions [1]. Additionally, significant differences in the ionic interactions maintaining tertiary structure were identified through pH titration studies; ShI undergoes conformational changes associated with carboxylate protonation below pH 4 and major alkaline unfolding above pH 10 [1]. The refined solution NMR structure (PDB: 1SHI) achieved a backbone RMSD of 0.62 Å for well-defined residues after iterative refinement [2]. This thermal lability relative to type 1 toxins is a practical consideration for experimental design requiring prolonged incubations at physiological or elevated temperatures.

Protein stability NMR spectroscopy Biophysical characterization

Optimal Research and Industrial Application Scenarios for Neurotoxin I (ShI), Stichodactyla helianthus (CAS 117860-13-6)


Mapping the Type-2-Specific Sodium Channel Receptor Site Using Radioligand Binding and Competition Assays

ShI is the prototypical ligand for the type-2-specific sodium channel receptor site, first characterized through its inability to compete with ATX-II or scorpion α-toxin binding [1]. Researchers can employ [¹²⁵I]-labeled ShI in saturation and competition binding assays on crustacean neuronal membrane preparations (where Kd ≈ 25–28 nM) to identify and characterize this pharmacologically distinct site, which is not recognized by any type 1 sea anemone toxin or classical site-3 ligand [2]. Because ATX-II does not compete with ShI binding, ShI is the only validated probe for this receptor site. Users should note that mammalian membrane preparations exhibit >1,000-fold lower affinity, necessitating the use of crustacean tissue for optimal signal-to-noise ratios [1].

Crustacean-Selective Sodium Channel Pharmacology Without Mammalian Nav Modulation

For studies requiring selective modulation of arthropod sodium channels while completely sparing mammalian Nav isoforms, ShI is the reagent of choice. At concentrations that produce robust action potential prolongation in crayfish giant axons (τinactivation increasing from <1 ms to 10–20 ms), ShI elicits no detectable effect on mammalian neuronal preparations and is non-toxic to mice even at high intraperitoneal doses [1]. This contrasts sharply with ATX-II, which modulates mammalian Nav1.1, Nav1.2, and Nav1.6 with a Kd of 76 nM and causes arrhythmias and convulsions in rodents [2]. ShI's 50- to 100-fold selectivity for crustacean over insect sodium channels further enables fine discrimination between arthropod Nav subtypes [1].

Immunochemical Discrimination Between Type 1 and Type 2 Sea Anemone Toxins in Venom Research

Anti-ShI polyclonal antibodies (K0.5 = 4.7 nM for homologous ShI) exhibit zero cross-reactivity with type 1 toxins ATX-II, CgIII, and BtII [1]. This immunological orthogonality, rooted in the 33% sequence identity between ShI and ATX-II, enables unambiguous ELISA-based discrimination of type 1 versus type 2 toxins in crude venom fractions, environmental samples, or recombinant expression lysates. This is particularly valuable for sea anemone venom profiling studies where multiple toxin classes co-occur and must be individually quantified. The lack of cross-reactivity also makes ShI a suitable immunogen for generating type-2-specific antibodies without concern for type 1 toxin interference [1].

Structure-Function Studies Leveraging Validated Synthetic ShI and Monosubstituted Analogs

ShI has been chemically synthesized with full retention of biological activity (synthetic LD50 = 3.1 μg/kg, identical to natural; synthetic Kd = 28 nM vs. natural 25 nM), and six monosubstituted analogs have been produced to probe the functional roles of individual residues [1][2]. The acidic patch residues Asp6, Asp7, and Glu8 have been identified as critical for neurotoxicity and neuronal membrane binding [3]. This established synthetic platform allows researchers to procure wild-type ShI alongside custom-designed point-mutant analogs for systematic structure-activity relationship (SAR) studies, all validated against the natural toxin benchmark. The availability of a fully characterized synthetic product ensures batch-to-batch reproducibility essential for quantitative pharmacological work.

Quote Request

Request a Quote for neurotoxin I, Stichodactyla helianthus

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.